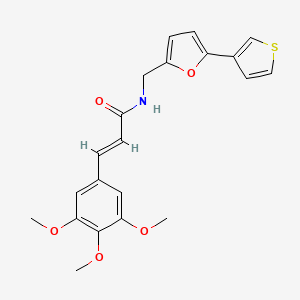

(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to possess several unique properties that make it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Structural and Chemical Properties

Research on structurally similar compounds, such as those involving thiophene and furan moieties, highlights their potential in forming complex molecular architectures. For instance, the crystal structure of a compound closely related in structure was analyzed, revealing insights into its molecular configuration and the impacts of specific substituents on its overall stability and reactivity (Penthala et al., 2014). Such studies are foundational for understanding how "(E)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide" could be manipulated or utilized in various scientific applications.

Reactivity and Polymerization Potential

The reactivity of thiophene and furan derivatives under specific conditions, such as in the presence of catalysts like BF3·Et2O, provides valuable insights into their potential applications in polymer synthesis. Kumar and Balasubrahmanyam (1997) demonstrated that tetra-substituted furans and thiophenes could undergo Diels-Alder reactions, suggesting a pathway for creating novel polymeric materials with unique properties (Kumar & Balasubrahmanyam, 1997).

Molecular Engineering and Sensitizer Applications

The engineering of organic sensitizers for solar cell applications is another area where related compounds have shown promise. Sanghoon Kim et al. (2006) discussed the synthesis and application of organic sensitizers comprising donor, electron-conducting, and anchoring groups, demonstrating their high incident photon to current conversion efficiency (Kim et al., 2006). This suggests potential routes for utilizing "this compound" in the development of photovoltaic materials or devices.

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. For example, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .

Pharmacokinetics

As an inhaled treatment, it is likely that the compound is rapidly absorbed into the lung tissue, where it exerts its effects .

Result of Action

The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to both bronchodilator and non-steroidal anti-inflammatory effects . This can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD), where airway obstruction and inflammation are key features .

Propriétés

IUPAC Name |

(E)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c1-24-18-10-14(11-19(25-2)21(18)26-3)4-7-20(23)22-12-16-5-6-17(27-16)15-8-9-28-13-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJDDVVVABIORR-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)